![molecular formula C12H10ClNO2 B187102 2-Chloro-6-ethoxyquinoline-3-carbaldehyde CAS No. 281208-98-8](/img/structure/B187102.png)
2-Chloro-6-ethoxyquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6-ethoxyquinoline-3-carbaldehyde is a chemical compound that is mainly used as solvents . It is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings .
Synthesis Analysis
The synthesis of this compound and related analogs has been highlighted in recent research . The synthesis involves the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and are obtained from the respective 2-chloro derivative .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The molecular formula is C11H8ClNO2 .Chemical Reactions Analysis
The chemical reactions of this compound involve aromatic nucleophilic substitution reactions . These reactions are used to introduce various nucleophiles in place of chlorine under different reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 221.64000, a density of 1.348g/cm3, a boiling point of 373.9ºC at 760 mmHg, and a melting point of 149-151 °C (lit.) .Scientific Research Applications
Synthesis and Chemistry
Recent studies have focused on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including synthesis and reactions for constructing fused or binary heterocyclic systems. The synthesis of quinoline derivatives and their applications in various fields are of significant interest (Hamama et al., 2018). Additionally, the chemistry of 2-chloroquinoline-3-carbaldehyde from 1979 to 1999, including reactions involving chloro- and aldehyde substituents, has been thoroughly investigated, with applications in synthesizing biologically important compounds (Abdel-Wahab & Khidre, 2012).
Corrosion Inhibition
Quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde, have been studied for their corrosion inhibition properties. Investigations using electrochemical techniques, density functional theory, and molecular dynamic simulations showed that these derivatives are effective inhibitors, providing valuable insights for protecting metals against corrosion (Lgaz et al., 2017).
Biological and Antimicrobial Activities
The biological evaluation of 2-chloroquinoline-3-carbaldehyde derivatives has been a key area of research. Studies on novel 2-chloroquinolin-3-yl ester derivatives synthesized from 2-chloroquinoline-3-carbaldehyde showed significant antimicrobial activities, providing potential applications in developing new antibacterial and antifungal agents (Tabassum et al., 2014).
Green Synthetic Methods
The green synthesis of 2-chloroquinoline-3-carbaldehydes using methods like microwave, ultrasound, and solvent-free techniques has been explored. These methods have successfully produced biologically active compounds, indicating the environmental friendliness and efficiency of these approaches (Patel et al., 2020).
Applications in Organic and Medicinal Chemistry
2-Chloroquinoline-3-carbaldehyde has been a subject of interest in organic and medicinal chemistry due to its potential in synthesizing a wide range of biologically active compounds. Its versatility in chemical reactions makes it a valuable compound in the synthesis of various biologically relevant molecules (Ghanei et al., 2016).
Safety and Hazards
Future Directions
The future directions for the study of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde could involve further exploration of its synthesis methods, which are pollution-free, energy-efficient, less time-consuming, solid supported, one pot reaction, solvent free reaction condition, ultrasound promoted synthesis, photocatalytic synthesis (UV radiations) and ionic liquids . Additionally, more research could be conducted to investigate its potential applications in the pharmaceutical industry .
properties
IUPAC Name |
2-chloro-6-ethoxyquinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-10-3-4-11-8(6-10)5-9(7-15)12(13)14-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLBYGHJJYCBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354995 | |
Record name | 2-chloro-6-ethoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
281208-98-8 | |
Record name | 2-chloro-6-ethoxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 281208-98-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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